Lithium triisopropoxy(thiazol-2-yl)borate is a chemical compound characterized by the formula C₁₂H₂₃BLiNO₃S. It has a molecular weight of approximately 279.13 g/mol and is recognized by its CAS number 1393823-02-3. This compound features a lithium atom coordinated to a boron atom, which is further bonded to three isopropoxy groups and a thiazole moiety. The presence of the thiazole ring contributes to its unique chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry and materials science .
Lithium triisopropoxy(thiazol-2-yl)borate is unique due to its specific thiazole group incorporation, which can impart distinct biological activities not found in other organoboron compounds. Its ability to act as both a nucleophile and a ligand enhances its utility across various fields .
Synthesis of lithium triisopropoxy(thiazol-2-yl)borate typically involves:
Lithium triisopropoxy(thiazol-2-yl)borate has potential applications in several areas:
Interaction studies involving lithium triisopropoxy(thiazol-2-yl)borate primarily focus on its reactivity with other chemical species. Investigations into its coordination with transition metals reveal that it can stabilize metal complexes, enhancing catalytic activity in organic synthesis. Additionally, studies on its interactions with biological macromolecules may provide insights into its potential therapeutic applications .
Lithium triisopropoxy(thiazol-2-yl)borate shares similarities with other organoboron compounds. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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| Lithium triethylborate | Triethyl borate | Commonly used as a reagent in organic synthesis | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Boron trifluoride | Lewis acid | Strong electrophile used in various
Precursor Selection and Reactivity ConsiderationsThe synthesis of lithium triisopropoxy(thiazol-2-yl)borate relies on carefully chosen precursors to ensure efficient boron-thiazole bond formation. Key reactants include:
The reactivity of the thiazole ring is influenced by electron-withdrawing effects from the boron center, which enhances electrophilicity at the 2-position. Steric hindrance from the isopropoxy groups necessitates precise stoichiometry to avoid side reactions, such as oligomerization [6]. For example, a 1:1 molar ratio of thiazol-2-yl lithium to triisopropyl borate in diethyl ether at −78°C minimizes byproducts [6]. Solvent Systems and Reaction KineticsSolvent choice critically impacts reaction efficiency:
Reaction kinetics studies reveal that lithiation proceeds optimally at −78°C, achieving >90% conversion within 5 hours [6]. Subsequent borylation with triisopropyl borate is temperature-sensitive, requiring gradual warming to 25°C to complete the 1,2-metalate rearrangement. The table below summarizes kinetic parameters:
Data adapted from Aggarwal Group protocols [6]. Purification Techniques and Yield OptimizationPurification challenges arise from the compound’s moisture sensitivity and similarity to byproducts. Effective methods include:
Yield optimization strategies focus on:
Scalability Challenges in Industrial ProductionScaling laboratory protocols to industrial production introduces three key challenges:
Comparative analysis of batch vs. continuous processes highlights trade-offs:
Adapted from triisopropyl borate production data [3]. Lithium triisopropoxy(thiazol-2-yl)borate exhibits characteristic thermal behavior typical of organolithium borate compounds, with distinct decomposition pathways that reflect its complex molecular architecture. Thermal decomposition analysis reveals a multi-stage degradation process that begins at moderate temperatures and progresses through well-defined thermal events [1]. The initial thermal decomposition onset occurs at approximately 106°C, based on comparative analysis with structurally similar lithium borate compounds [1]. This initial weight loss, representing approximately 5.0% of the total mass, corresponds to the elimination of loosely bound solvent molecules and the beginning of thermal degradation of the organic substituents. The primary decomposition temperature manifests at 191°C, marking the onset of significant structural breakdown within the triisopropoxy groups and potential cleavage of carbon-boron bonds [1]. Complete thermal decomposition occurs at 291°C, resulting in a total weight loss of 74.1% and leaving 25.9% residual material [1]. This remaining fraction likely consists of inorganic lithium salts and boron-containing residues, consistent with the thermal behavior observed in similar lithium borate systems. The decomposition pathway follows an autocatalytic mechanism, suggesting that initial degradation products catalyze further decomposition reactions [2]. Decomposition Pathway AnalysisThe thermal decomposition of lithium triisopropoxy(thiazol-2-yl)borate proceeds through several distinct stages. Primary decomposition involves the systematic elimination of isopropyl groups through beta-hydrogen elimination reactions, generating propene gas and creating reactive boron-oxygen intermediates [3] [4]. The thiazole moiety exhibits higher thermal stability compared to the alkoxy substituents, with the heterocyclic ring structure providing enhanced thermal resistance through aromatic stabilization [5] [6]. Secondary decomposition processes involve the breakdown of the thiazole ring system and the formation of volatile sulfur and nitrogen-containing compounds. The final stages result in the formation of lithium triborate glass (LiB₃O₅) and other thermally stable inorganic residues, following patterns observed in related lithium borate thermal decomposition studies [4] [7].
Solubility Behavior in Organic MediaThe solubility characteristics of lithium triisopropoxy(thiazol-2-yl)borate in organic media are significantly influenced by the dual nature of its molecular structure, combining the polar lithium borate core with lipophilic isopropoxy substituents and the heteroaromatic thiazole ring [8] [9]. This unique structural combination provides enhanced solubility in a broad range of organic solvents compared to simpler lithium salts. Excellent solubility is observed in coordinating solvents such as tetrahydrofuran and diethyl ether, which can form coordination complexes with the lithium center through their oxygen lone pairs [10]. The compound demonstrates good solubility in alcoholic media, particularly isopropanol, due to structural compatibility between the solvent and the triisopropoxy substituents [11] [10]. This solubility enhancement results from favorable intermolecular interactions and reduced lattice energy in the solvated state. Solvent-Dependent BehaviorPolar aprotic solvents such as acetonitrile and dimethyl sulfoxide provide moderate to good solubility, with the thiazole nitrogen acting as a coordination site for solvent molecules [12] [6]. The thiazole ring system contributes to solubility in aromatic and heteroaromatic solvents through π-π stacking interactions and dipole-dipole associations [5]. Limited aqueous solubility is observed due to the hydrophobic nature of the isopropoxy groups and the tendency of the compound to undergo hydrolysis in the presence of water [13] [14]. This hydrolytic instability necessitates storage under anhydrous conditions and the use of rigorously dried solvents for synthetic and analytical applications [15] [16].
Temperature-dependent solubility studies indicate increased dissolution at elevated temperatures, with optimal solubility achieved between 40-60°C in most organic media [8]. This thermal enhancement allows for improved handling and processing in synthetic applications requiring elevated temperatures. Electrochemical CharacteristicsThe electrochemical properties of lithium triisopropoxy(thiazol-2-yl)borate reflect the synergistic contributions of the borate anion framework, thiazole heterocycle, and lithium cation, resulting in favorable characteristics for energy storage applications [17] [18]. The compound exhibits high electrochemical stability with an estimated oxidation potential exceeding 4.0 V versus lithium/lithium ion, making it suitable for high-voltage battery applications [17]. Ionic conductivity measurements indicate values greater than 10⁻⁸ S/cm at room temperature, with enhanced conductivity observed at elevated temperatures due to increased ionic mobility [19]. The lithium transference number is estimated between 0.4-0.5, indicating efficient lithium ion transport relative to anion mobility [19]. This favorable transference number results from the bulky organic anion structure that restricts anion migration while facilitating lithium ion movement. Redox Stability and Voltage WindowThe electrochemical window spans approximately 0-5.0 V versus lithium/lithium ion, with the upper limit determined by oxidative decomposition of the organic substituents [17] [18]. Aluminum corrosion resistance extends up to 5.8 V, significantly higher than conventional electrolytes, enabling compatibility with high-voltage cathode materials [17]. This enhanced corrosion resistance results from the formation of protective surface films that inhibit aluminum dissolution. Cathodic stability is maintained down to the lithium plating potential, with no significant reduction processes observed in the operating voltage range [18]. The thiazole ring contributes to electrochemical stability through aromatic delocalization and the absence of easily reducible functional groups [5] [6].
Temperature stability of electrochemical properties is maintained up to 65°C, with gradual degradation observed at higher temperatures due to increased reaction kinetics and thermal decomposition [18] [20]. Cycling stability demonstrates minimal capacity fade over extended charge-discharge cycles, attributed to the formation of stable electrode-electrolyte interfaces [21] [22]. Surface Interaction PropertiesThe surface interaction behavior of lithium triisopropoxy(thiazol-2-yl)borate is characterized by strong adsorption affinity on metal and electrode surfaces, mediated by multiple interaction mechanisms involving both the thiazole heterocycle and the borate framework [22] [23]. Chemisorption processes occur through coordination of thiazole nitrogen and sulfur atoms with surface metal sites, resulting in stable surface complexes [24] [25]. Surface film formation represents a critical aspect of the compound's interfacial behavior, with oxidative decomposition at electrode surfaces generating protective borate-rich layers [22] [23]. These surface films exhibit thicknesses that can be controlled through concentration and reaction conditions, providing tunable electrode protection [21] [26]. The film composition includes cross-linked borate networks, polycarbonate species, and thiazole-derived organic components [21]. Adsorption Mechanisms and OrientationMolecular adsorption occurs preferentially in a parallel orientation relative to metal surfaces, maximizing contact area and interaction strength [24]. This planar adsorption mode is facilitated by the aromatic character of the thiazole ring and the ability of multiple functional groups to simultaneously interact with surface sites [24] [27]. Adsorption energies calculated through molecular dynamics simulations indicate strong binding interactions exceeding -70 kcal/mol for iron surfaces [24]. Surface coverage is enhanced by the molecular planarity and the presence of multiple interaction sites within the thiazole-borate structure [24]. The coordination behavior involves Lewis acid-base interactions between boron centers and surface hydroxyl groups, complemented by coordination of thiazole heteroatoms with metal surface sites [28] [29].
Interfacial impedance measurements demonstrate reduced charge transfer resistance following surface modification with lithium triisopropoxy(thiazol-2-yl)borate, indicating improved electrode kinetics [21] [22]. Passivation effects inhibit further electrolyte decomposition and transition metal dissolution, contributing to enhanced electrode stability and cycle life [21] [30]. Dates
Last modified: 08-16-2023
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